(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-22-18-6-2-3-7-19(18)24(15)17-10-12-23(14-17)20(25)9-8-16-5-4-11-21-13-16/h2-9,11,13,17H,10,12,14H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZNYHAGZXWYSZ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)/C=C/C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Identification
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19N3O |
| Molecular Weight | 295.36 g/mol |
| CAS Number | Not available |
The compound features a complex structure that includes a benzo[d]imidazole moiety, a pyrrolidine ring, and a pyridine substituent, which may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains including Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from < 1 µg/mL to 7.8 µg/mL .
Anticancer Activity
The MEK-MAPK signaling pathway is a critical target in cancer therapy. Compounds that inhibit this pathway have shown promise in treating solid tumors. A related study on a MEK inhibitor demonstrated substantial inhibition of pMAPK in liver and lung tissues following administration, indicating the potential for similar activity in our compound .
Structure-Activity Relationship (SAR)
Research indicates that the substitution pattern on the benzimidazole ring significantly affects biological activity. For example, modifications at specific positions can enhance or diminish the potency of the compound against various targets . This suggests that the structural components of this compound may also influence its efficacy.
Case Study 1: Antimicrobial Efficacy
A study focusing on synthesized benzo[d]imidazole derivatives found that certain analogs exhibited potent antibacterial activity against MRSA strains with MIC values as low as 0.5 µg/mL. The study highlighted the importance of the imidazole ring in enhancing antimicrobial properties .
Case Study 2: Anticancer Potential
In vitro assays demonstrated that compounds structurally related to this compound could inhibit cell proliferation in various cancer cell lines. The findings suggested that these compounds could induce apoptosis and inhibit tumor growth, supporting their potential as therapeutic agents .
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include:
Notes:
- The target compound shares the (E)-propenone linker with both analogs, a feature that may enhance rigidity and π-π stacking interactions.
- Compared to the benzo[1,3]dioxole-containing analog , the target’s benzoimidazole may offer stronger hydrogen-bonding capabilities due to its nitrogen-rich aromatic system.
Challenges in Similarity Assessment
- Methods for comparing compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) vary significantly in outcomes . For instance, the target and the benzo[1,3]dioxole analog may exhibit high 2D similarity but divergent 3D pharmacophores due to differences in ring puckering (pyrrolidine vs. piperazine).
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation , where a benzimidazole-containing ketone (e.g., 2-acetylbenzimidazole) reacts with a pyridinyl aldehyde under basic conditions (e.g., 10% NaOH in ethanol/water). Microwave-assisted synthesis (160 W, 70°C, 180–300 sec) significantly reduces reaction time compared to conventional heating, with TLC monitoring every 30 seconds to track progress . Crystallization from ethanol/water yields pure product.
Q. How is the stereochemical (E)-configuration of the propenone linker confirmed experimentally?
The E-configuration is verified using 1H NMR : the coupling constant (J) between the α- and β-vinylic protons typically ranges from 12–16 Hz, consistent with trans geometry. X-ray crystallography provides definitive confirmation by resolving the spatial arrangement of the double bond .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions.
- FTIR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic (C=C, ~1450–1600 cm⁻¹) stretches.
- HRMS : Validates molecular weight (±5 ppm accuracy).
- HPLC : Assesses purity (>95% by area normalization) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s electronic properties for target binding?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict charge distribution and reactivity. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., kinase active sites), identifying favorable binding conformations and guiding structural modifications (e.g., substituent additions to enhance π-π stacking) .
Q. What experimental strategies address contradictions in cytotoxicity data across different cell lines?
- Dose-response standardization : Use a minimum of three biological replicates and IC50 values normalized to positive controls (e.g., doxorubicin).
- Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with ROS detection to differentiate cytotoxic modes.
- Solubility optimization : Address false negatives caused by poor aqueous solubility using co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at metabolically labile sites (e.g., pyrrolidine nitrogen).
- Isotopic labeling : Track metabolic pathways using ²H or ¹³C isotopes.
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination .
Q. What methodologies resolve discrepancies in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns long-range correlations.
- Variable-temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., ring puckering in pyrrolidine).
- Crystallographic refinement : Cross-validate NMR assignments with X-ray-derived bond lengths/angles .
Methodological Considerations
Q. How to design a robust SAR study for derivatives of this compound?
- Core modifications : Systematically vary the benzimidazole (e.g., substituents at C2), pyrrolidine (e.g., N-alkylation), and pyridinyl (e.g., positional isomers) moieties.
- Activity cliffs : Prioritize derivatives showing ≥10-fold potency changes for mechanistic follow-up.
- ADMET profiling : Include logP, plasma protein binding, and CYP450 inhibition assays early in screening .
Q. What protocols ensure reproducibility in microwave-assisted synthesis?
- Power calibration : Use a CEM Discover Focused Synthesizer with fixed power (160 W) and pressure (200 psi).
- Temperature monitoring : Equip reactions with fiber-optic probes for real-time feedback.
- Batch consistency : Validate across three independent replicates with ≤5% yield variation .
Q. How to mitigate degradation of the compound during long-term stability studies?
- Storage conditions : Use amber vials under inert gas (N2/Ar) at −80°C to prevent oxidation.
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
